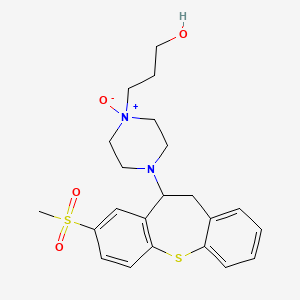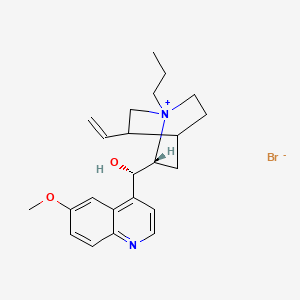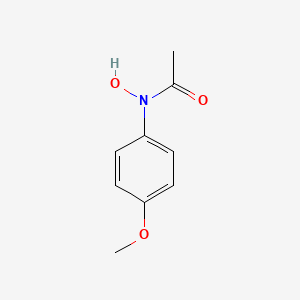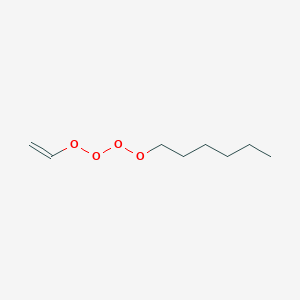
n-Hexyltetraoxyethylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Hexyltetraoxyethylene, also known as tetraethylene glycol monohexyl ether, is an organic compound with the molecular formula C14H30O5 and a molecular weight of 278.39 g/mol . This compound is a member of the glycol ether family, which is known for its applications in various industrial and scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
n-Hexyltetraoxyethylene can be synthesized through the reaction of tetraethylene glycol with hexanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to a temperature range of 150-160°C under reduced pressure to facilitate the removal of water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and allows for better control over reaction conditions, leading to higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
n-Hexyltetraoxyethylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the ether group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
n-Hexyltetraoxyethylene has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a surfactant in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and enhance the solubility of hydrophobic drugs.
Mecanismo De Acción
The mechanism of action of n-Hexyltetraoxyethylene primarily involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. These interactions can alter the solubility and stability of other compounds, making it useful in applications such as drug delivery and chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
n-Octyltetraoxyethylene: Similar structure but with an octyl group instead of a hexyl group.
n-Decyltetraoxyethylene: Contains a decyl group, leading to different solubility and hydrophobicity properties.
n-Dodecyltetraoxyethylene: Longer alkyl chain, resulting in higher hydrophobicity and different applications.
Uniqueness
n-Hexyltetraoxyethylene is unique due to its balance between hydrophilicity and hydrophobicity, making it an excellent surfactant and solvent. Its specific molecular structure allows it to form stable micelles, which are useful in various industrial and scientific applications .
Propiedades
Fórmula molecular |
C8H16O4 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
1-ethenylperoxyperoxyhexane |
InChI |
InChI=1S/C8H16O4/c1-3-5-6-7-8-10-12-11-9-4-2/h4H,2-3,5-8H2,1H3 |
Clave InChI |
JUOUIVPIUNQCNN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOOOOC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


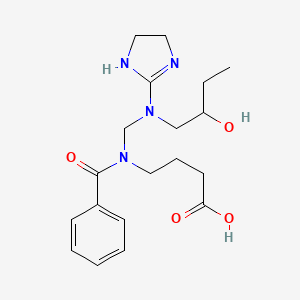
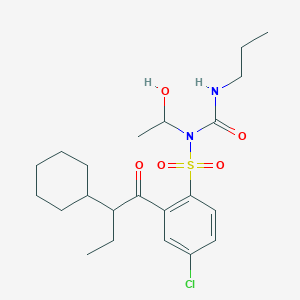
![Benzamide, 3-chloro-N-[dihydro-4-(hydroxymethyl)-2-oxo-3-furanyl]-](/img/structure/B13783598.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,6-dinitro-](/img/structure/B13783600.png)

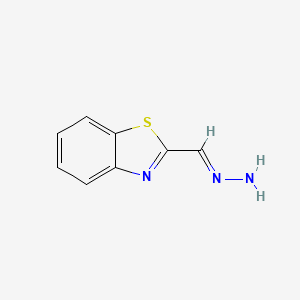
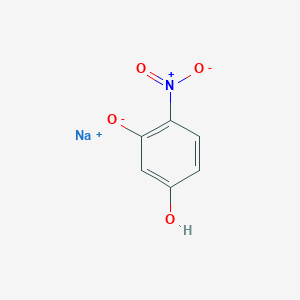

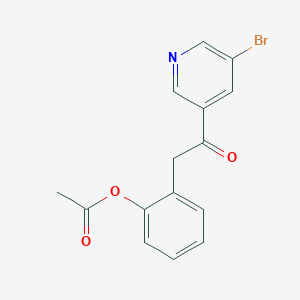
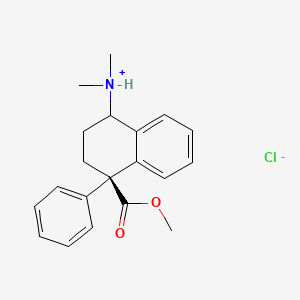
![1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)-](/img/structure/B13783656.png)
